1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one chemical properties
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one chemical properties
An In-Depth Technical Guide to 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one: Structural Profiling, Synthetic Methodologies, and Pharmacophore Generation
Executive Summary
As modern drug discovery shifts away from planar aromatic molecules—a paradigm often referred to as "escaping flatland"—three-dimensional, sp3-rich scaffolds have become paramount. 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one represents a highly specialized, privileged intermediate in this space. By coupling a reactive piperidin-4-one core with a sterically demanding 2,4,5-trimethylbenzenesulfonyl (pseudocumylsulfonyl) group, application scientists can engineer highly rigidified, conformationally locked intermediates. This whitepaper details the structural causality, self-validating synthetic protocols, and downstream applications of this molecule in advanced medicinal chemistry.
Structural & Physicochemical Profiling: The "Pseudocumyl" Effect
Why utilize a 2,4,5-trimethylbenzenesulfonyl group instead of a ubiquitous tosyl (4-methylphenyl) protecting group? The answer lies in conformational thermodynamics.
The steric bulk of the ortho-methyl group at position 2 of the benzene ring creates severe allylic-strain-like interactions with the piperidine ring. This restricts the rotation of the sulfonamide S–N bond, effectively "locking" the piperidine into a rigid chair conformation. In downstream drug design, this pre-organization reduces the entropic penalty upon binding to deep hydrophobic pockets, such as those found in mutant Adenomatous Polyposis Coli (APC) protein complexes in colorectal cancer models[1].
Table 1: Quantitative Physicochemical Profiling
| Parameter | Value | Structural Implication / Causality |
| Molecular Formula | C₁₄H₁₉NO₃S | N/A |
| Molecular Weight | 281.37 g/mol | Well within Lipinski’s Rule of 5; allows for extensive downstream functionalization without exceeding the 500 Da limit for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 60.1 Ų | Optimal for both gastrointestinal absorption and blood-brain barrier (BBB) penetration, making it an excellent scaffold for CNS-active spiropiperidines[2]. |
| LogP (Calculated) | ~2.9 | Strikes a perfect balance between aqueous solubility and lipid membrane permeability. The three methyl groups enhance lipophilicity compared to standard tosyl derivatives. |
| Rotatable Bonds | 2 | Highly rigidified structure. The S–N bond rotation is sterically hindered by the ortho-methyl group, minimizing conformational entropy. |
Synthetic Methodology: Biphasic N-Sulfonylation
The primary challenge in synthesizing 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is the chemoselective N-sulfonylation of a highly reactive, water-soluble secondary amine without compromising the electrophilic C4 ketone via base-catalyzed aldol condensation[3].
Step-by-Step Protocol
Objective: Achieve quantitative N-sulfonylation while completely suppressing side reactions at the C4 position.
Reagents:
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Piperidin-4-one monohydrate hydrochloride (1.0 eq)
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2,4,5-Trimethylbenzenesulfonyl chloride (1.1 eq)[4]
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Sodium carbonate (Na₂CO₃) (2.5 eq)
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Dichloromethane (DCM) / Deionized Water (1:1 v/v)
Procedure:
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Phase Initialization: Dissolve piperidin-4-one hydrochloride in the aqueous phase. Causality: Maintaining the amine as a hydrochloride salt in water prevents premature enolization of the ketone, which is a common failure point in anhydrous amine-base protocols.
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Electrophile Preparation: Dissolve 2,4,5-trimethylbenzenesulfonyl chloride in DCM and add to the reaction vessel to create a biphasic system.
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Interfacial Deprotonation (Schotten-Baumann Conditions): Slowly add Na₂CO₃ to the vigorously stirring biphasic mixture at 0 °C. Causality: As the carbonate neutralizes the hydrochloride salt, the free secondary amine is generated exclusively at the aqueous-organic interface. It immediately nucleophilically attacks the sulfonyl chloride in the organic layer. This rapid interfacial consumption prevents the free amine from accumulating in the aqueous phase and undergoing self-condensation[2].
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Maturation: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.
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Isolation: Separate the organic layer. Wash sequentially with 1M HCl (to purge unreacted amine) and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.
Analytical Characterization (A Self-Validating System)
To trust the protocol, the resulting compound must validate its own structural integrity:
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Infrared (IR) Spectroscopy: The presence of a sharp, intense peak at ~1715 cm⁻¹ confirms the C4 ketone survived the basic conditions intact. Two strong bands at ~1330 cm⁻¹ and ~1160 cm⁻¹ validate the formation of the sulfonamide linkage.
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¹H NMR (CDCl₃, 400 MHz): The pseudocumyl (2,4,5-trimethylphenyl) group acts as an internal diagnostic tool. Because it is a 1,2,4,5-tetrasubstituted aromatic system, the protons at positions 3 and 6 are para to each other and will appear as two distinct singlets (typically ~6.9 ppm and ~7.6 ppm). The preservation of the ketone is validated by the integration of the four alpha-carbonyl protons appearing as a multiplet near 2.5 ppm.
Downstream Reactivity & Pharmacophore Generation
The C4 ketone of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is a privileged electrophilic hub. It is heavily utilized in the synthesis of spiropiperidines. Through a Strecker-type multicomponent reaction, the ketone is reacted with a primary amine and trimethylsilyl cyanide (TMSCN) to form an α-amino nitrile. Subsequent cyclization yields a 1,3,8-triazaspiro[4.5]decan-4-one core[2].
The bulky pseudocumyl group exerts remote stereochemical control, directing the trajectory of the incoming cyanide nucleophile to favor a highly diastereoselective outcome.
Synthetic workflow from piperidin-4-one to functionalized spiropiperidine scaffolds.
Mechanistic Workflows & Target Engagement
Once functionalized into a mature pharmacophore, the rigidified nature of the pseudocumyl-locked piperidine allows it to act as a highly specific ligand. In biological systems, these molecules often act as allosteric modulators. The steric hindrance of the ortho-methyl group ensures the molecule adopts a singular, high-affinity conformation before entering the binding pocket, drastically reducing the thermodynamic cost of binding[1].
Mechanistic pathway of sterically locked piperidine sulfonamides in target binding.
References
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Title: Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model Source: PubMed Central (PMC) URL: [Link]
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Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4,5-trimethylbenzenesulfonyl chloride | 92890-80-7 [sigmaaldrich.com]
![Chemical structure of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one](https://i.imgur.com/2sZtQ4B.png)
